molecular formula C8H7IO2 B1300997 3-Iodo-4-methoxybenzaldehyde CAS No. 2314-37-6

3-Iodo-4-methoxybenzaldehyde

Cat. No. B1300997
Key on ui cas rn: 2314-37-6
M. Wt: 262.04 g/mol
InChI Key: RVWOHBWQJGLXIJ-UHFFFAOYSA-N
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Patent
US07879893B2

Procedure details

4-Methoxybenzaldehyde (0.5 g, 3.67 mmol) and silver trifluoroacetate (0.92 g, 4.19 mmol) were mixed in dichloromethane (25 mL). Iodine (1.19 g, 4.7 mmol) was added in small portions and the mixture was stirred overnight at room temperature under nitrogen. The mixture was subsequently filtered and the residue washed with DCM. The combined filtrates were treated with an aqueous sodium thiosulfate solution (1 M) until the colour disappeared. Subsequent extraction with dichloromethane (3×20 mL) followed by drying with MgSO4 and evaporation in vacuo afforded 0.94 g of 3-iodo-4-methoxybenzaldehyde.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
silver trifluoroacetate
Quantity
0.92 g
Type
catalyst
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[I:11]I>ClCCl.FC(F)(F)C([O-])=O.[Ag+]>[I:11][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:3]=1[O:2][CH3:1])[CH:7]=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Name
silver trifluoroacetate
Quantity
0.92 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was subsequently filtered
WASH
Type
WASH
Details
the residue washed with DCM
ADDITION
Type
ADDITION
Details
The combined filtrates were treated with an aqueous sodium thiosulfate solution (1 M) until the colour
EXTRACTION
Type
EXTRACTION
Details
Subsequent extraction with dichloromethane (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with MgSO4 and evaporation in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=C(C=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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